molecular formula C20H15N5O3 B12455915 N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide

Cat. No.: B12455915
M. Wt: 373.4 g/mol
InChI Key: FVTMDCCYANUOPE-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the benzotriazole core. The final step involves the nitration of the benzotriazole core using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
  • N-(2,4-dimethylphenyl)-4-methoxybenzamide
  • N-(2-ethylphenyl)-4-methoxybenzamide

Uniqueness

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide is unique due to its specific substitution pattern on the benzotriazole core and the presence of the nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)benzotriazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C20H15N5O3/c1-13-5-8-16(9-6-13)24-22-18-10-7-15(12-19(18)23-24)21-20(26)14-3-2-4-17(11-14)25(27)28/h2-12H,1H3,(H,21,26)

InChI Key

FVTMDCCYANUOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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